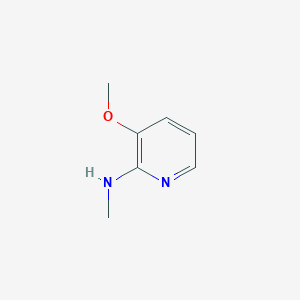

3-methoxy-N-methylpyridin-2-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

PET Imaging Tracer Development

Research has explored the development of PET imaging tracers for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain, utilizing related compounds to 3-methoxy-N-methylpyridin-2-amine. One study developed 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) as a promising PET tracer. This tracer showed high uptake in FAAH-rich organs and significant in vivo FAAH binding in rat and monkey brains, indicating its potential for visualizing FAAH in the brain (Kumata et al., 2015).

Neuropharmacological Studies

Another line of research has investigated the tissue distribution of compounds similar to 3-methoxy-N-methylpyridin-2-amine, such as 3-methoxy-4-aminopyridine, in mice. This study found dense accumulation in cholinergically innervated, secretory organs and high radioactivity in the adrenal medulla, suggesting stimulation of catecholamine secretion and the potential for neuropharmacological applications (Berger et al., 1989).

Antidepressant-like Effects Studies

Compounds structurally related to 3-methoxy-N-methylpyridin-2-amine have been studied for their potential antidepressant-like effects. For example, selective antagonists of neurokinin receptors showed significant antidepressant activity in the forced swim test in rats, suggesting a potential avenue for the development of new antidepressant therapies (Dableh et al., 2005).

Psychotropic Effects and Metabolism Studies

Research into the psychotropic effects of tryptamines and related compounds, including those structurally similar to 3-methoxy-N-methylpyridin-2-amine, has provided insights into their potential therapeutic and neuropharmacological applications. One study compared the effects of hydroxylated and non-hydroxylated forms of dimethyltryptamine, contributing to our understanding of the role of metabolism in the psychotropic activity of these compounds (Taborsky et al., 1966).

Mécanisme D'action

Target of Action

It is known that most drugs target proteins such as receptors, proteinaceous enzymes, transport proteins, membrane proteins, and ion channels . The specific targets for 3-Methoxy-N-methylpyridin-2-amine would need to be determined through further experimental studies.

Mode of Action

The interaction of 3-Methoxy-N-methylpyridin-2-amine with its targets is not well-documented. Generally, a drug’s ability to affect a given receptor is related to the drug’s affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to cellular response). A drug’s affinity and activity are determined by its chemical structure .

Biochemical Pathways

It is known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand

Result of Action

It is known that drugs typically interact with proteins by establishing noncovalent or covalent bonds . The specific molecular and cellular effects of 3-Methoxy-N-methylpyridin-2-amine would need to be determined through further experimental studies.

Action Environment

It is known that the environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment

Propriétés

IUPAC Name |

3-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7-6(10-2)4-3-5-9-7/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMBDEGBFABWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300075 | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-methylpyridin-2-amine | |

CAS RN |

902837-10-9 | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)